BrettPhos

Catalog No.
S771792
CAS No.
1070663-78-3
M.F
C35H53O2P
M. Wt
536.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BrettPhos

CAS Number

1070663-78-3

Product Name

BrettPhos

IUPAC Name

dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane

Molecular Formula

C35H53O2P

Molecular Weight

536.8 g/mol

InChI

InChI=1S/C35H53O2P/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28/h19-25,27-28H,9-18H2,1-8H3

InChI Key

WDVGNXKCFBOKDF-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C

Synonyms

Dicyclohexyl[3,6-dimethoxy-2’,4’,6’-tris(1-methylethyl)[1,1’-biphenyl]-2-yl]phosphine;

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C

The exact mass of the compound BrettPhos is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BrettPhos is a dialkylbiaryl phosphine ligand engineered to accelerate palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination). Unlike earlier generations of biaryl phosphines, BrettPhos incorporates methoxy substituents on the phosphine-containing arene, which fundamentally alters the steric and electronic environment of the active palladium center. In procurement and process design, BrettPhos is prioritized for its specific ability to couple primary aliphatic amines and anilines with aryl chlorides and mesylates at room temperature. It is commercially available as a stable free ligand or as pre-formed, air-stable palladacycle precatalysts (e.g., BrettPhos Pd G3/G4), making it highly processable for mainstream industrial workflows where minimizing palladium loading and avoiding protecting-group chemistry are critical cost drivers [1].

Substituting BrettPhos with closely related analogs like XPhos or RuPhos, or relying on traditional bisphosphines (e.g., BINAP, dppf), frequently leads to process failure when dealing with primary amines or aryl mesylates. RuPhos is structurally optimized for secondary amines; when applied to primary amines, it typically drives unwanted diarylation (double arylation), consuming excess starting material and complicating purification. XPhos, lacking the critical methoxy groups of BrettPhos, exhibits poor reactivity toward aryl mesylates and fails to suppress diarylation of small primary amines at room temperature. Furthermore, while older bisphosphine ligands can achieve monoarylation, they require significantly higher palladium loadings (often 10x higher) and extended heating (up to 48 hours) to reach completion. For a buyer, selecting BrettPhos is a strict requirement for achieving high-yield monoarylation at ultra-low catalyst loadings while enabling the use of cheaper aryl mesylate precursors [1].

Suppression of Diarylation in Small Primary Amines

The coupling of methylamine (the smallest primary aliphatic amine) with aryl chlorides is notoriously prone to diarylation. When coupling methylamine with 4-chloroanisole, the BrettPhos precatalyst achieves a 92% yield at room temperature with >97:3 selectivity for the desired monoarylated product. In direct comparison, the XPhos precatalyst yields 0% product at room temperature; when forced at 80 °C, it yields only 11% product with an inverted selectivity of 20:80, heavily favoring the unwanted diarylation byproduct [1].

Evidence DimensionMonoarylation vs Diarylation Selectivity and Yield
Target Compound DataBrettPhos: 92% yield, >97:3 mono:di selectivity (at Room Temperature)
Comparator Or BaselineXPhos: 11% yield, 20:80 mono:di selectivity (at 80 °C)
Quantified DifferenceBrettPhos provides an 8.3-fold increase in yield and completely inverts selectivity to favor monoarylation, without requiring heat.
ConditionsCoupling of methylamine (2.0 mmol) and 4-chloroanisole (1 mmol) using 1 mol% Pd precatalyst and NaOt-Bu.

Allows manufacturers to use the cheapest, most reactive primary amines without wasting raw materials on bis-arylated impurities, simplifying downstream purification.

Enabling Ultra-Low Palladium Catalyst Loadings

A primary driver for ligand selection in industrial cross-coupling is the reduction of precious metal consumption. For the coupling of primary aliphatic amines (e.g., hexylamine) with aryl chlorides (e.g., 4-chloroanisole), BrettPhos enables full conversion in 1 hour using just 0.05 mol% Pd. Prior to the development of BrettPhos, achieving selective monoarylation for similar substrates required chelating bisphosphine ligands (like BINAP or dppf) at 0.1 mol% Pd, which still required 48 hours of reaction time to reach completion[1].

Evidence DimensionMinimum Catalyst Loading and Reaction Time
Target Compound DataBrettPhos: 0.05 mol% Pd, 1 hour reaction time
Comparator Or BaselineTraditional Bisphosphines: 0.1 mol% Pd, 48 hours reaction time
Quantified DifferenceBrettPhos cuts palladium loading by 50% and reduces reaction time by a factor of 48.
ConditionsCoupling of hexylamine and 4-chloroanisole.

Drastically reduces the cost of goods sold (COGS) by minimizing expensive palladium usage and maximizing reactor throughput.

Precursor Suitability: Activation of Aryl Mesylates

Aryl mesylates are highly desirable electrophiles due to their low cost, high stability, and atom economy, but they are notoriously difficult to activate using standard monophosphines. In the amination of 4-tert-butylphenyl methanesulfonate with aniline, the BrettPhos precatalyst delivers a 98% yield in 3 hours. Under identical conditions, XPhos—which lacks the methoxy substituents on the lower ring—provides only trace amounts of the coupled product [1].

Evidence DimensionProduct Yield with Aryl Mesylate Precursors
Target Compound DataBrettPhos: 98% yield
Comparator Or BaselineXPhos: Trace yield (<5%)
Quantified DifferenceBrettPhos enables near-quantitative conversion where the closest analog fails completely.
ConditionsCoupling of 4-tert-butylphenyl methanesulfonate and aniline using 1 mol% Pd precatalyst.

Empowers procurement teams to source cheaper, more stable aryl mesylates instead of relying exclusively on expensive or unstable aryl iodides and bromides.

Orthogonal Chemoselectivity for Primary over Secondary Amines

In complex molecule synthesis, avoiding protecting group steps is a major process advantage. BrettPhos exhibits profound steric tuning that makes it highly selective for primary amines over secondary amines. When reacting an electrophile with a substrate containing both a primary amino group and a secondary anilino group, BrettPhos selectively couples the primary amine with >40:1 selectivity. This contrasts with RuPhos, which is structurally tuned to favor secondary amines [1].

Evidence DimensionPrimary vs Secondary Amine Chemoselectivity
Target Compound DataBrettPhos: >40:1 selectivity for primary amine coupling
Comparator Or BaselineRuPhos: Selectively favors secondary amines (baseline inverse selectivity)
Quantified DifferenceBrettPhos provides >40:1 preference for primary amines, eliminating the need for differential protection.
ConditionsIntramolecular competition or substrates with both primary and secondary amine moieties.

Eliminates costly and time-consuming protection/deprotection steps during the synthesis of complex polyaminated pharmaceutical intermediates.

Industrial-Scale Monoarylation of Small Primary Amines

Because BrettPhos effectively suppresses diarylation even for highly reactive substrates like methylamine and ethylamine, it is utilized for synthesizing secondary methylamines or ethylamines from aryl chlorides. This avoids the formation of tertiary amine byproducts, making it highly relevant for active pharmaceutical ingredient (API) manufacturing where impurity profiles must be strictly controlled [1].

Cost-Optimized Cross-Coupling Using Aryl Mesylates

Procurement teams looking to reduce raw material costs can use BrettPhos to transition synthetic routes away from expensive aryl bromides or iodides. Its specific ability to activate stable, low-cost aryl mesylates allows for more economical and atom-efficient scale-up of C–N coupling reactions [1].

Protecting-Group-Free Functionalization of Polyaminated Scaffolds

In late-stage functionalization or complex intermediate synthesis, BrettPhos is deployed to selectively arylate primary amines in the presence of unprotected secondary amines. This orthogonal selectivity streamlines synthetic routes by removing protection and deprotection steps [1].

High-Throughput Manufacturing with Ultra-Low Palladium Loadings

For high-volume commodity chemicals or advanced intermediates where transition metal costs are prohibitive, BrettPhos is utilized to drive catalyst loadings down to the 0.01–0.05 mol% range. Its rapid reaction kinetics (often completing in 1 hour) maximize reactor utilization and minimize palladium remediation efforts downstream [1].

XLogP3

10.1

UNII

4NJ39STQ41

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (25%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1070663-78-3

Wikipedia

Brettphos

Dates

Last modified: 08-15-2023

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